molecular formula C34H20Br2 B12277863 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene

9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene

Katalognummer: B12277863
Molekulargewicht: 588.3 g/mol
InChI-Schlüssel: VUXGFQFKELNMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene: is a complex organic compound with the molecular formula C34H20Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 9 and 10 positions and naphthalene groups at the 2 and 6 positions. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene typically involves the bromination of 2,6-dinaphthalen-2-ylanthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and naphthalene groups influences the compound’s photophysical properties, such as fluorescence and phosphorescence. These properties are exploited in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the combination of bromine atoms and naphthalene groups, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring efficient blue light emission .

Eigenschaften

Molekularformel

C34H20Br2

Molekulargewicht

588.3 g/mol

IUPAC-Name

9,10-dibromo-2,6-dinaphthalen-2-ylanthracene

InChI

InChI=1S/C34H20Br2/c35-33-30-16-14-28(26-12-10-22-6-2-4-8-24(22)18-26)20-32(30)34(36)29-15-13-27(19-31(29)33)25-11-9-21-5-1-3-7-23(21)17-25/h1-20H

InChI-Schlüssel

VUXGFQFKELNMKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC7=CC=CC=C7C=C6)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.